4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate
CAS No.: 104633-43-4
Cat. No.: VC3801347
Molecular Formula: C24H30O2
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104633-43-4 |
|---|---|
| Molecular Formula | C24H30O2 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | (4-propylphenyl) 4-(4-ethylcyclohexyl)benzoate |
| Standard InChI | InChI=1S/C24H30O2/c1-3-5-19-8-16-23(17-9-19)26-24(25)22-14-12-21(13-15-22)20-10-6-18(4-2)7-11-20/h8-9,12-18,20H,3-7,10-11H2,1-2H3 |
| Standard InChI Key | CVZSOYGGKIMZOB-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |
| Canonical SMILES | CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₄H₃₀O₂) consists of three primary components:
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A trans-4-ethylcyclohexyl group, which adopts a chair conformation to minimize steric strain.
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A benzoate ester linkage, providing rigidity and planar geometry.
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A 4-propylphenyl group, introducing alkyl chain flexibility for tunable phase transitions .
The trans configuration of the ethylcyclohexyl group ensures optimal packing in liquid crystalline phases, a feature critical for LCD performance .
Physical Properties
Key physicochemical parameters include:
The elevated Log Kow value indicates significant hydrophobicity, suggesting a propensity for bioaccumulation in lipid-rich tissues .
Synthesis and Industrial Production
Esterification Strategies
4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is synthesized via acid-catalyzed esterification:
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Reactants: 4-(trans-4-ethylcyclohexyl)benzoic acid and 4-propylphenol.
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Catalysts: Sulfonated Starbons (mesoporous carbonaceous materials) show selectivity for trans-isomer retention, achieving yields >90% in cyclopentyl methyl ether (CPME) under microwave irradiation .
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Green Metrics: Compared to traditional methods using toluene, CPME reduces process mass intensity (PMI) by 40% and eliminates azeotrope formation .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| American Custom Chemicals | 95.00% | 5 mg | 503.89 |
| Chemenu | 98% | 5 g | 421.00 |
| Crysdot | 98% | 5 g | 446.00 |
Pricing reflects the compound’s high manufacturing complexity and low production volume .
Environmental Persistence and Ecotoxicology
Persistence Metrics
Studies classify this compound as potentially persistent and bioaccumulative (P&B) based on:
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Bioaccumulation Factor (BCF): >5,000, surpassing thresholds for regulatory concern .
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Biodegradation: BIOWIN1 score <0.5, indicating resistance to microbial breakdown .
Ecotoxicological Profile
While acute toxicity data are scarce, structural analogs (e.g., 4-cyano-4′-pentylbiphenyl) exhibit:
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Aquatic Toxicity: LC₅₀ <1 mg/L for Daphnia magna.
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Cytotoxicity: Disruption of mitochondrial membranes in human cell lines at 10 μM .
Fluorinated analogs in the same class demonstrate endocrine-disrupting potential via upregulation of CYP1A4 and PDK4 genes, implicating metabolic interference .
Applications in Liquid Crystal Displays
Role in LCD Technology
The compound’s high dielectric anisotropy (Δε >5) and broad nematic phase range make it ideal for:
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Twisted Nematic (TN) Displays: As a component of eutectic mixtures to reduce operating voltages.
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Active-Matrix LCDs (AMLCDs): Enhances response times <10 ms at −20°C to 80°C .
Stability Considerations
The trans-cyclohexyl configuration confers:
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Thermal Stability: Decomposition onset >300°C.
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UV Resistance: Minimal photodegradation under 254 nm exposure for 500 hours .
Regulatory Status and Alternatives
Regulatory Gaps
Despite P&B classification, 4-propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate remains unregulated under REACH or TSCA due to:
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Data Deficiencies: No chronic toxicity or endocrine disruption studies.
Emerging Alternatives
Research focuses on non-fluorinated LCMs with reduced bioaccumulation potential:
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Siloxane-Based Monomers: Log Kow <4.5, BCF <100.
Future Research Directions
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